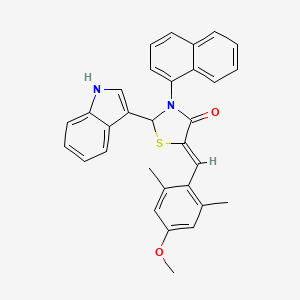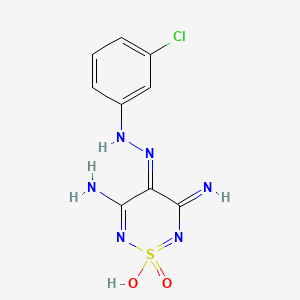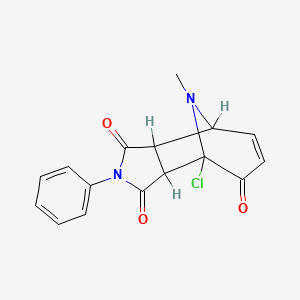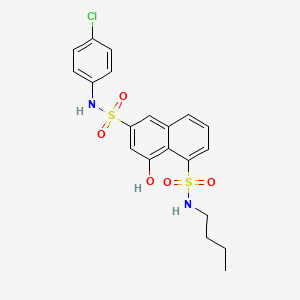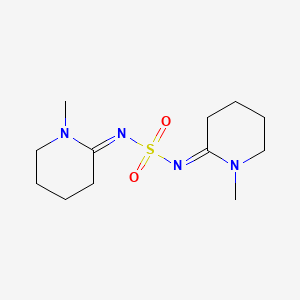
Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate is a complex organic compound known for its vibrant color and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s unique structure and properties make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitro-2-aminophenol, which is then coupled with 2,4-diaminobenzenesulfonic acid. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is typically isolated through filtration, followed by drying and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride and conditions such as elevated temperatures.
Major Products
Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized aromatic compounds.
Reduction: The major products are aromatic amines, such as 2,4-diaminobenzenesulfonic acid and 4-nitro-2-aminophenol.
Substitution: Products depend on the substituent introduced, such as halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo bond can undergo cleavage under specific conditions, leading to the formation of aromatic amines. These amines can interact with biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate: Similar in structure but with sodium instead of ammonium.
Potassium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate: Similar but with potassium as the counterion.
Uniqueness
Ammonium 2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzenesulphonate is unique due to its specific counterion (ammonium), which can influence its solubility, reactivity, and interactions in various applications. The presence of the ammonium ion can also affect the compound’s behavior in biological systems, making it distinct from its sodium and potassium counterparts .
Propriétés
Numéro CAS |
94159-74-7 |
|---|---|
Formule moléculaire |
C12H14N6O6S |
Poids moléculaire |
370.34 g/mol |
Nom IUPAC |
azanium;2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H11N5O6S.H3N/c13-7-4-8(14)12(24(21,22)23)5-9(7)15-16-10-3-6(17(19)20)1-2-11(10)18;/h1-5,18H,13-14H2,(H,21,22,23);1H3 |
Clé InChI |
FIUJPXQKUDIKOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=CC(=C(C=C2N)N)S(=O)(=O)[O-])O.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


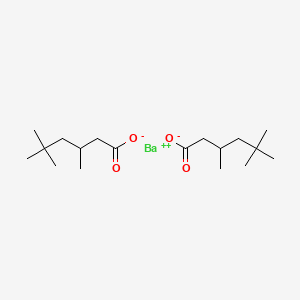
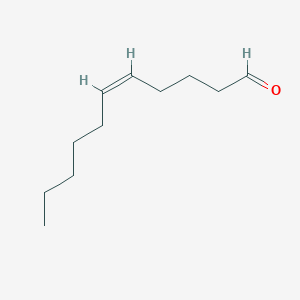
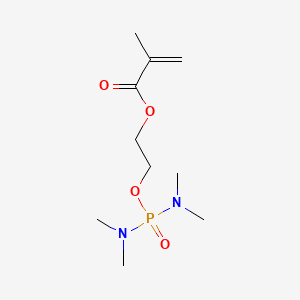
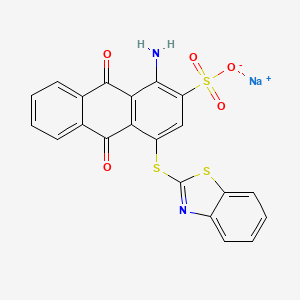

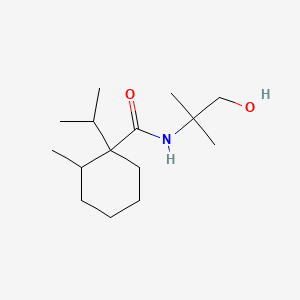
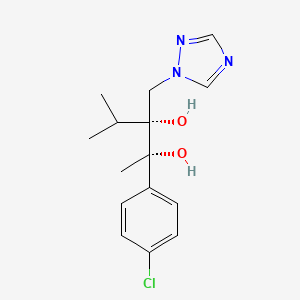
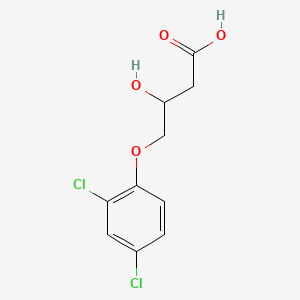
![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
